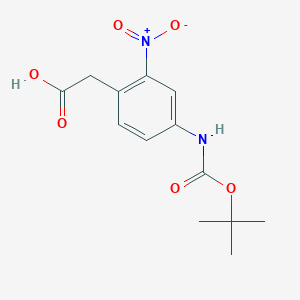

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Description

BenchChem offers high-quality 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-nitrophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-9-5-4-8(6-11(16)17)10(7-9)15(19)20/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDVJUQDFSSGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446589 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512180-63-1 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic route for the preparation of 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid. This compound is a valuable building block in medicinal chemistry and drug development, particularly as a specialized amino acid analogue for peptide synthesis. This document delves into the strategic considerations behind the synthetic pathway, detailed experimental protocols, characterization methods, and the underlying chemical principles. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both practical instruction and theoretical insights.

Introduction and Strategic Significance

2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is a non-canonical amino acid derivative of significant interest in the design and synthesis of novel peptides and peptidomimetics. The presence of the nitro group on the phenyl ring offers a site for further chemical modification, such as reduction to an amine for subsequent coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position provides stability during peptide synthesis while allowing for selective deprotection under acidic conditions.[1] This strategic placement of functional groups makes the title compound a versatile tool for creating complex molecular architectures, including those used in solid-phase peptide synthesis (SPPS).[2]

The synthetic strategy outlined in this guide is designed to be efficient and scalable, proceeding through key intermediates that are either commercially available or readily prepared from common starting materials. The core of this synthesis involves a three-step sequence:

-

Preparation of 2,4-Dinitrophenylacetic Acid: Synthesis of the dinitro precursor from a commercially available starting material.

-

Selective Reduction: Chemoselective reduction of the 4-nitro group to an amine, a critical step that preserves the 2-nitro functionality.

-

Boc Protection: Introduction of the acid-labile Boc protecting group onto the 4-amino group to yield the final product.

This guide will provide a detailed, step-by-step methodology for each of these transformations, along with the scientific rationale behind the chosen reagents and conditions.

Synthetic Pathway Overview

The overall synthetic route to 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is depicted below. The synthesis commences with the commercially available 2,4-dinitrotoluene.

Figure 1: Overall synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocols

Synthesis of 2,4-Dinitrophenylacetic Acid

The synthesis of the key intermediate, 2,4-dinitrophenylacetic acid, is achieved in a three-step process starting from 2,4-dinitrotoluene. This involves a radical bromination of the methyl group, followed by nucleophilic substitution with cyanide, and finally, acid-catalyzed hydrolysis of the nitrile.

Step 1: Synthesis of 2,4-Dinitrobenzyl bromide

-

Rationale: N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a standard and effective method for the benzylic bromination of toluene derivatives. Carbon tetrachloride is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.

-

Procedure:

-

To a solution of 2,4-dinitrotoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dinitrobenzyl bromide, which can be used in the next step without further purification.

-

Step 2: Synthesis of 2,4-Dinitrobenzyl cyanide

-

Rationale: The bromide is readily displaced by a cyanide nucleophile. Sodium cyanide in a polar aprotic solvent like DMSO provides a suitable environment for this SN2 reaction.

-

Procedure:

-

Dissolve the crude 2,4-dinitrobenzyl bromide (1.0 eq) in DMSO.

-

Add sodium cyanide (1.2 eq) portion-wise, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2,4-dinitrobenzyl cyanide.

-

Step 3: Synthesis of 2,4-Dinitrophenylacetic acid

-

Rationale: Acid-catalyzed hydrolysis of the nitrile functional group is a classic method to produce the corresponding carboxylic acid. A mixture of sulfuric acid and water at elevated temperatures facilitates this transformation.

-

Procedure:

-

To the crude 2,4-dinitrobenzyl cyanide (1.0 eq), add a 2:1 mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for 2-3 hours.[3]

-

Cool the reaction mixture in an ice bath and dilute with cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to afford 2,4-dinitrophenylacetic acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

-

Synthesis of 2-(4-Amino-2-nitrophenyl)acetic acid

This crucial step involves the selective reduction of the nitro group at the 4-position, which is more sterically accessible and electronically activated for reduction compared to the 2-nitro group. Sodium sulfide is a mild and selective reducing agent for this purpose.[4][5]

Figure 2: Selective reduction of the 4-nitro group.

-

Rationale: The Zinin reduction, which employs sodium sulfide or polysulfide, is a well-established method for the selective reduction of one nitro group in dinitroaromatic compounds.[5] The reaction is typically carried out in an aqueous or alcoholic medium. The less sterically hindered 4-nitro group is preferentially reduced over the ortho-substituted 2-nitro group. Subsequent acidification precipitates the amino acid product.

-

Procedure:

-

Dissolve 2,4-dinitrophenylacetic acid (1.0 eq) in water containing sodium sulfide nonahydrate (Na₂S·9H₂O, 3.0-4.0 eq).

-

Gently heat the reaction mixture to 80-90 °C for 1-2 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

-

Carefully acidify the filtrate with glacial acetic acid to a pH of approximately 4-5 to precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.

-

Synthesis of 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

The final step is the protection of the 4-amino group with a Boc group using di-tert-butyl dicarbonate (Boc₂O).[1]

-

Rationale: The Boc protection of amines is a standard and high-yielding reaction. It is typically performed in a mixed solvent system, such as dioxane and water, in the presence of a mild base like sodium bicarbonate to neutralize the acid generated during the reaction.[6]

-

Procedure:

-

Suspend 2-(4-amino-2-nitrophenyl)acetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) and stir until the starting material dissolves.

-

Cool the solution to 0 °C in an ice bath and add a solution of di-tert-butyl dicarbonate (1.2 eq) in dioxane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification

The final product is typically a solid that can be purified by recrystallization.[6]

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethyl acetate and hexane is often a good starting point for compounds of moderate polarity.[7]

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

If turbidity persists, add a small amount of ethyl acetate to redissolve the solid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a cold mixture of ethyl acetate/hexane, and dry under vacuum.

-

Characterization and Purity Analysis

The identity and purity of the synthesized 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid should be confirmed by a combination of spectroscopic and physical methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the methylene protons of the acetic acid side chain (singlet, ~3.8 ppm), and aromatic protons. The aromatic region will show a characteristic splitting pattern for the 1,2,4-trisubstituted benzene ring. The NH proton of the carbamate will appear as a singlet. |

| ¹³C NMR | Resonances for the carboxylic acid carbon (~170-175 ppm), the carbamate carbonyl (~153 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the methylene carbon, and the aromatic carbons.[8] |

| FTIR | Characteristic absorptions for the N-H stretch of the carbamate (~3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), the C=O stretch of the carbamate (~1680-1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹). |

| Mass Spec | The mass spectrum should show the molecular ion peak [M]+ or related ions such as [M+H]+ or [M+Na]+, confirming the molecular weight of 296.28 g/mol . |

| Melting Point | A sharp melting point range indicates high purity. |

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented pathway to 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid. By following these protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for their drug discovery and development programs. The self-validating nature of the described protocols, combined with thorough characterization, ensures the production of high-purity material suitable for demanding applications such as solid-phase peptide synthesis.

References

-

Lead Sciences . 2-(4-((tert-Butoxycarbonyl)amino)-2-nitrophenyl)acetic acid. [Link]

-

PubChem . 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. [Link]

-

Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[4][9]arene-based Supramolecular Organogels . General Experimental Procedures. [Link]

-

Organic Chemistry Portal . Boc-Protected Amino Groups. [Link]

- Google Patents.

-

Chemistry Stack Exchange . Selective nitro reduction of poly nitro compounds. [Link]

-

Doc Brown's Chemistry . 13C nmr spectrum of butanoic acid. [Link]

-

University of Rochester, Department of Chemistry . Reagents & Solvents: Solvents for Recrystallization. [Link]

-

IOSR Journal of Applied Chemistry . Synthesis of 2, 4-Dinitrophenoxyacetic Acid, Pyridylglycine and 2- Methoxy-5-Nitrophenylglycine as Intermediates for Indigo Dye. [Link]

-

Master Organic Chemistry . Amine Protection and Deprotection. [Link]

-

FTIR Spectroscopy - YouTube . FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides. [Link]

-

Doc Brown's Advanced Organic Chemistry . low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

-

ResearchGate . FT-IR spectrum of the acetic acid. [Link]

-

Lead Sciences . 2-(4-((tert-Butoxycarbonyl)amino)-2-nitrophenyl)acetic acid. [Link]

-

Patsnap . Crystallization method of Boc-amino acid. [Link]

-

Digital Commons @ NJIT . The reduction of the sodium salt of 2-nitro-phenol-4-sulfonic acid with sodium sulfide and sodium polysulfide. [Link]

-

NCBI Bookshelf . 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. [Link]

-

Reddit . Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

- Google Patents.

-

SIOC Journals . Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. [Link]

-

Chegg . Interpret this H-NMR Spectra. [Link]

-

PubChem . 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid. [Link]

- Google Patents.

-

Air Hygiene . FTIR TESTING. [Link]

-

WordPress . Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]

-

ResearchGate . Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: Reactions of p-chloronitrobenzene with sodium sulphide. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. 3-NITROPHENYLACETIC ACID(1877-73-2) 13C NMR spectrum [chemicalbook.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis [sioc-journal.cn]

- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. CN119241365A - A kind of preparation method of 2,4-dinitrotoluene - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Executive Summary

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is a strategically important synthetic intermediate, primarily utilized in the fields of medicinal chemistry and advanced organic synthesis. Its molecular architecture, featuring a phenylacetic acid core, a nitro group ortho to the acetic acid moiety, and a tert-butoxycarbonyl (Boc) protected amine, offers a unique combination of functionalities. This design allows for selective, sequential chemical modifications, making it a valuable building block for the synthesis of complex heterocyclic systems and targeted pharmaceutical agents. The nitro group can be readily reduced to an amine, while the Boc-protected amine can be deprotected under acidic conditions, and the carboxylic acid provides a handle for amide coupling reactions. This guide provides an in-depth exploration of its properties, a validated synthesis protocol, methods for purification and characterization, key chemical transformations, and essential safety protocols for its handling.

Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is a solid at room temperature, with solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol, and limited solubility in water.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [1] |

| Molecular Weight | 296.28 g/mol | [1] |

| CAS Number | 512180-63-1 | [1] |

| Appearance | Yellow to pale brown crystalline powder | Inferred from[2] |

| Purity | Typically ≥95% | [1] |

The strategic placement of the functional groups is critical. The Boc group serves as a robust protecting group for the aniline nitrogen, preventing it from reacting during electrophilic reactions such as nitration. The nitro group, positioned ortho to the acetic acid side chain, acts as a powerful electron-withdrawing group and is a key precursor to an amine functionality, essential for subsequent cyclization or coupling reactions.

Synthesis Protocol and Mechanistic Rationale

The synthesis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is most effectively achieved through the regioselective nitration of its precursor, 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid. The choice of this pathway is deliberate; the Boc-protected amino group is a strong ortho-, para-director, and its steric bulk favors the introduction of the nitro group at the less hindered ortho position relative to the acetic acid side chain.

Experimental Protocol: Synthesis

Objective: To synthesize 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid via electrophilic nitration.

Materials:

-

2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid (1.0 eq)[3]

-

Fuming Nitric Acid (HNO₃, 1.5 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 10 vol)

-

Ice bath

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid (1.0 eq) in concentrated sulfuric acid (10 vol) at 0 °C using an ice bath. Stir until a homogeneous solution is achieved. The use of sulfuric acid as the solvent is crucial as it protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Nitration: While maintaining the temperature at 0 °C, add fuming nitric acid (1.5 eq) dropwise over 30 minutes. Strict temperature control is paramount to prevent over-nitration and other side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture over crushed ice. This step quenches the reaction and precipitates the crude product.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash neutralizes any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Caption: Synthetic workflow for the target compound.

Purification and Analytical Characterization

Ensuring the purity and structural integrity of the synthesized intermediate is a non-negotiable step in drug development. A multi-pronged analytical approach provides a self-validating system of quality control.

Purification Methodology

The crude product from the synthesis can be purified by one of two primary methods:

-

Recrystallization: This is the preferred method for larger scale purification. A suitable solvent system (e.g., ethyl acetate/hexanes) is used to dissolve the crude material at an elevated temperature, and the pure compound crystallizes upon cooling, leaving impurities behind in the mother liquor.

-

Column Chromatography: For smaller scales or for separating closely related impurities, silica gel column chromatography is effective. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components.

Analytical Workflow

A standard battery of tests is employed to confirm the identity and purity of the final compound.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid) and UV detection is standard.[4] A single, sharp peak indicates high purity.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Techniques like Electrospray Ionization (ESI) will show a peak corresponding to the molecular ion plus a proton [M+H]⁺ or minus a proton [M-H]⁻.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structure elucidation. The chemical shifts, integration, and coupling patterns of the protons in ¹H NMR, along with the number and types of carbon signals in ¹³C NMR, provide a complete map of the molecule's carbon-hydrogen framework.

Caption: Quality control analytical workflow.

Applications in Synthetic Chemistry

The title compound is not an end-product but a versatile scaffold. Its value lies in the orthogonal reactivity of its three key functional groups.

-

Boc-Group Deprotection: The tert-butoxycarbonyl group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, to unmask the primary amine.[5] This yields 2-(4-amino-2-nitrophenyl)acetic acid[6], which is then available for reactions like amide bond formation or sulfonylation.

-

Nitro Group Reduction: The nitro group is a synthetic handle for generating a second aniline functionality. This is typically achieved through catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or using reducing agents like tin(II) chloride (SnCl₂). This transformation opens pathways to diamino compounds, which are precursors for benzodiazepines, quinoxalines, and other important heterocyclic cores.

-

Carboxylic Acid Activation: The carboxylic acid can be activated for coupling with amines to form amide bonds. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) are highly effective. This allows the molecule to be tethered to other molecules of interest, a strategy used in the development of PROTACs and other targeted therapies.[5]

The phenylacetic acid moiety itself is a well-known pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) that target enzymes like cyclooxygenase-2 (COX-2).[7]

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety. Based on data from structurally related nitrophenyl and carboxylic acid compounds, the following precautions are advised.

| Hazard Category | Description & Precautions | Source |

| Irritation | Causes skin, eye, and respiratory irritation. Avoid all personal contact, including inhalation of dust. | [2][8][9] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles). Use in a well-ventilated area or a chemical fume hood. | [8][9][10] |

| Incompatibilities | Avoid contact with strong oxidizing agents and strong bases, which can cause vigorous reactions. | [8] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C. | [1] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [8] |

Conclusion

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is a high-value intermediate for researchers in drug discovery and synthetic chemistry. Its carefully designed structure provides three distinct points for chemical modification, enabling the construction of complex molecular architectures. A thorough understanding of its synthesis, purification, characterization, and safe handling, as detailed in this guide, empowers scientists to leverage its full potential in the development of next-generation therapeutics and novel chemical entities.

References

-

PubChem. 2-Amino-2-(4-nitrophenyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

-

U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods - 2-Butoxyethanol. Available from: [Link]

-

PubChem. 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. p-NITROPHENYLACETIC ACID. Available from: [Link]

-

Lead Sciences. 2-(4-((tert-Butoxycarbonyl)amino)-2-nitrophenyl)acetic acid. Available from: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Available from: [Link]

- Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene. Available from: [Link]

-

Royal Society of Chemistry. Analytical Methods. Available from: [Link]

-

Wikipedia. (2-Nitrophenyl)acetic acid. Available from: [Link]

-

Journal of Chemical Education. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration. Available from: [Link]

-

Frontiers in Chemistry. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]

-

ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Available from: [Link]

Sources

- 1. 2-(4-((tert-Butoxycarbonyl)amino)-2-nitrophenyl)acetic acid - Lead Sciences [lead-sciences.com]

- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 3. 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid | C13H17NO4 | CID 2824993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(4-amino-2-nitrophenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid, a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. While not extensively documented as a final bioactive compound itself, its unique trifunctional architecture—comprising a phenylacetic acid moiety, a nitro group, and a Boc-protected amine—renders it a highly valuable building block for the synthesis of complex heterocyclic scaffolds. This guide will detail its chemical properties, a proposed synthetic pathway based on established methodologies, predicted analytical and spectroscopic data for its characterization, and its primary application as a precursor to substituted quinolinones and other pharmacologically relevant structures. The information presented herein is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction: Strategic Importance in Medicinal Chemistry

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid (CAS No. 512180-63-1) is an organic compound that serves as a key intermediate in the synthesis of various bioactive molecules. Its structure is strategically designed for sequential chemical transformations. The phenylacetic acid core is a common motif in many pharmaceuticals, the ortho-nitro group is a precursor for cyclization reactions to form heterocyclic systems, and the para-amino group, protected by a tert-butoxycarbonyl (Boc) group, allows for controlled deprotection and subsequent functionalization.

The primary utility of this compound lies in its role as a precursor to 7-amino-3,4-dihydro-1H-quinolin-2-one and its derivatives. Quinolone and dihydroquinolinone scaffolds are prevalent in a wide range of clinically significant drugs, exhibiting diverse pharmacological activities including antibacterial, anticancer, and antipsychotic properties. The strategic placement of the nitro and protected amino groups on the phenylacetic acid backbone facilitates the construction of these complex heterocyclic systems.

Physicochemical and Spectroscopic Properties

While experimental data for 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is not widely available in the public domain, its properties can be predicted based on its structure and data from closely related analogs.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [1] |

| Molecular Weight | 296.28 g/mol | Calculated |

| Appearance | Expected to be a pale yellow to light brown solid | Analogy to nitrophenylacetic acid derivatives[2] |

| Melting Point | Not available (expected to be a solid at room temperature) | - |

| Solubility | Likely soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in nonpolar solvents and water. | General solubility of related compounds |

| pKa (Carboxylic Acid) | Estimated to be in the range of 3.5 - 4.5 | Analogy to substituted phenylacetic acids |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the chemical structure and known spectral characteristics of its constituent functional groups.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5-13.5 (s, 1H): Carboxylic acid proton (-COOH). This peak is expected to be broad.

-

δ 9.5-10.0 (s, 1H): Amine proton (-NH-Boc).

-

δ 7.8-8.0 (d, 1H): Aromatic proton ortho to the nitro group.

-

δ 7.5-7.7 (dd, 1H): Aromatic proton between the nitro and amino groups.

-

δ 7.2-7.4 (d, 1H): Aromatic proton ortho to the acetic acid group.

-

δ 3.8-4.0 (s, 2H): Methylene protons of the acetic acid group (-CH₂-COOH).

-

δ 1.4-1.6 (s, 9H): Methyl protons of the tert-butyl group (-C(CH₃)₃).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~172: Carboxylic acid carbonyl carbon (-COOH).

-

δ ~153: Carbamate carbonyl carbon (-NH-COO-).

-

δ ~148: Aromatic carbon attached to the nitro group.

-

δ ~140: Aromatic carbon attached to the Boc-amino group.

-

δ ~135: Aromatic carbon attached to the acetic acid group.

-

δ ~128, ~125, ~118: Remaining aromatic carbons.

-

δ ~80: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ ~38: Methylene carbon of the acetic acid group (-CH₂-COOH).

-

δ ~28: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

Mass Spectrometry (ESI-):

-

[M-H]⁻: Expected at m/z 295.09.

Proposed Synthesis Pathway

Rationale Behind the Synthetic Strategy

The key challenge in the synthesis of this molecule is the selective introduction of the nitro group at the ortho position to the acetic acid moiety without affecting the para-amino group. Direct nitration of 4-aminophenylacetic acid would likely lead to a mixture of products and potential oxidation of the amino group. Therefore, a protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amino group as it is stable under various reaction conditions and can be readily removed under acidic conditions.[3]

The proposed synthesis starts with the Boc protection of 4-aminophenylacetic acid. The resulting N-Boc protected intermediate can then be subjected to nitration. The electron-donating nature of the Boc-protected amino group and the weak activating nature of the acetic acid group will direct the incoming nitro group to the positions ortho to the amino group. Steric hindrance from the acetic acid side chain may favor nitration at the 2-position.

Sources

A Technical Guide to the Spectral Analysis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Introduction: Chemical Context and Importance

2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Its structure incorporates several key functional groups that dictate its reactivity and spectral properties: a carboxylic acid, a nitro group, and a tert-butoxycarbonyl (Boc) protected amine. The nitro group is a strong electron-withdrawing group, significantly influencing the electronic environment of the aromatic ring. The Boc protecting group is a common feature in peptide synthesis and other organic transformations, prized for its stability under many conditions and its straightforward removal under acidic conditions.[1] The phenylacetic acid core is a scaffold found in numerous biologically active molecules.[2][3][4]

Understanding the spectral signature of this molecule is paramount for confirming its identity and purity during synthesis and for its use in subsequent reactions. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The expected chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating Boc-protected amino group.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts of labile protons (e.g., -COOH and -NH).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-3 | ~ 8.0 - 8.2 | d | 1H | This proton is ortho to the electron-withdrawing nitro group, leading to a significant downfield shift. |

| H-5 | ~ 7.6 - 7.8 | dd | 1H | This proton is coupled to both H-3 and H-6. |

| H-6 | ~ 7.0 - 7.2 | d | 1H | This proton is ortho to the electron-donating amino group, resulting in an upfield shift compared to the other aromatic protons. |

| -CH₂- | ~ 3.8 - 4.0 | s | 2H | The methylene protons are adjacent to the aromatic ring and the carboxylic acid. |

| -NH- | ~ 9.5 - 10.0 | s | 1H | The amide proton chemical shift is highly dependent on the solvent and concentration. |

| -C(CH₃)₃ | ~ 1.5 | s | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

| -COOH | ~ 10.0 - 12.0 | br s | 1H | The carboxylic acid proton is typically broad and its chemical shift is highly variable. |

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Diagram of Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR chemical shifts for key protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The chemical shifts will be influenced by the hybridization and the electronic environment of each carbon.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is typically required compared to ¹H NMR.

-

Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment than ¹H NMR, so an adequate number of scans is necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation and phasing. Chemical shifts are referenced to the solvent signal or TMS.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -COOH | ~ 170 - 175 | The carboxylic acid carbonyl carbon is significantly deshielded. |

| -C=O (Boc) | ~ 152 - 155 | The carbamate carbonyl carbon is also downfield. |

| C-2 | ~ 148 - 152 | This carbon is attached to the electron-withdrawing nitro group. |

| C-4 | ~ 140 - 145 | This carbon is attached to the nitrogen of the carbamate. |

| C-1 | ~ 130 - 135 | The ipso-carbon attached to the acetic acid moiety. |

| C-5 | ~ 125 - 130 | Aromatic CH. |

| C-3 | ~ 120 - 125 | Aromatic CH. |

| C-6 | ~ 115 - 120 | Aromatic CH. |

| -C(CH₃)₃ | ~ 80 - 82 | The quaternary carbon of the tert-butyl group. |

| -CH₂- | ~ 35 - 40 | The methylene carbon. |

| -C(CH₃)₃ | ~ 28 - 30 | The methyl carbons of the tert-butyl group. |

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum will show characteristic absorption bands for the carboxylic acid, nitro, and carbamate groups.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5][6] |

| N-H (Amide) | 3200 - 3400 | Medium | The N-H stretching vibration of the carbamate. |

| C-H (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretching. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Aliphatic C-H stretching from the methylene and tert-butyl groups. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch of the carboxylic acid.[5][6] |

| C=O (Carbamate) | 1680 - 1710 | Strong | The carbonyl stretch of the Boc group. |

| N-O (Nitro, asymmetric) | 1510 - 1560 | Strong | The asymmetric stretching of the nitro group.[7] |

| N-O (Nitro, symmetric) | 1340 - 1380 | Strong | The symmetric stretching of the nitro group.[7] |

| C-O (Carboxylic Acid/Carbamate) | 1200 - 1300 | Strong | C-O stretching vibrations. |

Diagram of Key IR Absorptions

Caption: Key functional group regions in the predicted IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer is commonly used for this type of molecule.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and data is collected in either positive or negative ion mode.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Predicted Mass Spectral Data

The molecular formula of 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is C₁₃H₁₆N₂O₆. The molecular weight is 296.28 g/mol .

-

Positive Ion Mode (ESI+): The most likely observed ion would be the protonated molecule [M+H]⁺ at m/z 297.1. Other possible adducts include [M+Na]⁺ at m/z 319.1 and [M+K]⁺ at m/z 335.1.

-

Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 295.1 is expected to be a prominent peak.

Major Fragmentation Pathways:

-

Loss of the Boc group: A characteristic fragmentation is the loss of the tert-butyl group (-56 Da) or isobutylene (-56 Da) and CO₂ (-44 Da), resulting in a fragment corresponding to the free amine.

-

Loss of the carboxylic acid group: Decarboxylation (-44 Da) is a common fragmentation pathway for carboxylic acids.

-

Loss of the nitro group: Fragmentation involving the nitro group can also be observed.

Diagram of a Key Fragmentation Pathway

Caption: A predicted major fragmentation pathway in positive ion ESI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid. By understanding the predicted spectral features and the underlying principles, researchers, scientists, and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for obtaining high-quality spectral data, and the detailed analysis of the expected results will aid in the interpretation of experimentally obtained spectra.

References

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). (4-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

- Google Patents. (n.d.). US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R).

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Technical Disclosure Commons. (2024, May 27). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]

-

YouTube. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]

-

Waters. (n.d.). Routine LC-MS Analysis of Intact Antibodies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Shimadzu. (n.d.). Application News. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 3. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Introduction

2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its precise solubility in different solvent systems is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the viability of a synthetic route. This guide provides a comprehensive framework for understanding and determining the solubility of this compound, blending theoretical principles with practical, field-proven methodologies. The focus is on empowering the research scientist to generate reliable, reproducible solubility data tailored to their specific process needs.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. An analysis of the functional groups present in 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid provides a strong predictive foundation for its solubility behavior.

-

Carboxylic Acid (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. In protic solvents (e.g., water, alcohols), the carboxylic acid can ionize to a carboxylate, significantly enhancing aqueous solubility, particularly at neutral to alkaline pH. In aprotic polar solvents, it can still engage in hydrogen bonding.

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, making it highly polar. It can act as a hydrogen bond acceptor. This group contributes to solubility in polar solvents.

-

Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group is a bulky, nonpolar (lipophilic) protecting group.[1][2] While the amide linkage has some polar character, the large tert-butyl group significantly increases the molecule's overall lipophilicity.[] This structural feature will enhance solubility in less polar organic solvents and conversely, decrease aqueous solubility.[4]

-

Aromatic Ring: The phenylacetic acid core is largely nonpolar and will contribute to solubility in organic solvents through van der Waals interactions.

Predicted Solubility Profile: Based on this structural analysis, 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is expected to exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, THF, acetone) and polar protic solvents like alcohols (e.g., methanol, ethanol). Its solubility in nonpolar solvents (e.g., hexanes, toluene) is likely to be limited due to the presence of multiple polar functional groups. Aqueous solubility is expected to be low but highly pH-dependent due to the carboxylic acid moiety.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical determination is essential for quantitative analysis. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility and is recommended by the OECD Guideline 105.[5][6][7][8] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Rationale for Solvent Selection

A carefully selected panel of solvents is crucial for building a comprehensive solubility profile. The following solvents are recommended to cover a range of polarities and functionalities relevant to organic synthesis and drug development:

| Solvent Class | Recommended Solvents | Rationale |

| Polar Protic | Deionized Water, Methanol, Ethanol | Evaluates solubility in aqueous media and common protic organic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Represents a broad range of common reaction and purification solvents. |

| Nonpolar | Toluene, Dichloromethane (DCM), Heptane/Hexanes | Assesses solubility in nonpolar environments, relevant for certain reaction types and extraction procedures. |

Self-Validating Shake-Flask Protocol

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Materials:

-

2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid (ensure purity >98%)

-

Selected solvents (HPLC-grade or higher)[9]

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[10]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation. A general starting point is 10-20 mg of solid per 1 mL of solvent.

-

Equilibration: Add the chosen solvent to the vial. Cap the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[6][11] For compounds that are slow to equilibrate, a 72-hour period may be necessary.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.[12] Alternatively, centrifuge the samples to expedite the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial for analysis. This step is critical to remove any remaining microscopic solid particles.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[13][14] The presence of the nitro-aromatic chromophore makes UV detection a highly suitable and sensitive analytical technique.[15]

Data Presentation and Interpretation

The results from the experimental determination should be compiled into a clear and concise table. This allows for easy comparison of solubility across different solvent systems.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| THF | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| DMF | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Nonpolar | 25 | [Experimental Value] | [Calculated Value] |

| Heptane | Nonpolar | 25 | [Experimental Value] | [Calculated Value] |

Note: The molecular weight of 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is approximately 310.3 g/mol . This value should be used for converting mg/mL to mol/L.

Structure-Solubility Relationship Visualization

The relationship between the compound's structure and its solubility in different solvent classes can be visualized to reinforce the theoretical principles.

Conclusion

Determining the solubility of 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is not merely a data collection exercise; it is a fundamental step in process development and optimization. By combining a robust theoretical understanding of its molecular structure with a rigorous, self-validating experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data needed to make informed decisions. This integrated approach minimizes downstream challenges in synthesis, purification, and formulation, ultimately accelerating the path of drug development.

References

-

PubChem. (n.d.). 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, May 22). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.

-

Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(8), 3134-3141.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

- Akay, C., & Dehen, E. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. FABAD Journal of Pharmaceutical Sciences, 40(2), 49-56.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids Supplier. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

-

Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids. Retrieved from [Link]

-

Covance Laboratories Ltd. (2017, January 13). Determination of Water Solubility. Regulations.gov. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Protecting Amino Acids Supplier [cds-bsx.com]

- 5. scispace.com [scispace.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. filab.fr [filab.fr]

- 8. OECD 105 - Phytosafe [phytosafe.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. improvedpharma.com [improvedpharma.com]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. sciforum.net [sciforum.net]

- 15. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid" safety and handling

An In-depth Technical Guide to the Safe Handling of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid (CAS No: 512180-63-1). As a complex organic molecule often used as an intermediate in pharmaceutical research and development, understanding its potential hazards is paramount for ensuring laboratory safety and experimental integrity.

It is critical to note that comprehensive, peer-reviewed safety data for this specific molecule is not widely available. Therefore, this guide is built upon a foundation of expert analysis of its chemical structure and by leveraging safety data from close structural analogs, primarily 2-Nitrophenylacetic acid and 4-Nitrophenylacetic acid. The core hazards are inferred from the nitrophenylacetic acid backbone, a structural motif known to possess specific reactivity and toxicological properties.

Section 1: Compound Identification and Hazard Analysis

-

Chemical Name: 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

-

CAS Number: 512180-63-1[1]

-

Molecular Formula: C₁₃H₁₆N₂O₆[1]

-

Molecular Weight: 296.28 g/mol

Structural Causality of Hazards: The primary hazards of this compound are derived from two key functional groups:

-

Nitrophenyl Group: The presence of a nitro group on the aromatic ring is a common structural alert. Nitroaromatic compounds can be energetic and may pose an explosive hazard under certain conditions (though not explicitly classified as such for this molecule's analogs). More commonly, they are associated with toxicological risks and are often irritants. Upon combustion or thermal decomposition, they can release toxic nitrogen oxides (NOx).[2]

-

Carboxylic Acid Group: The acetic acid moiety confers acidic properties, making the compound a likely irritant to the skin, eyes, and respiratory tract.[2][3]

The tert-butoxycarbonyl (Boc) protecting group is generally considered to be of low reactivity and toxicity; however, its presence modifies the overall physicochemical properties of the molecule.

Section 2: Inferred GHS Classification and Safety Pictograms

Based on the hazard profiles of structural analogs like 2-Nitrophenylacetic acid and 4-Nitrophenylacetic acid, a cautious and protective hazard classification for 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is recommended.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

| Germ Cell Mutagenicity | Category 2 (Suspected) | H341: Suspected of causing genetic defects | Warning | GHS08 (Health Hazard) |

This table is a synthesis of data from analogs. For example, 2-Nitrophenylacetic acid is classified with H315, H319, H335, and H341.[4][5] 4-Nitrophenylacetic acid shares the H315, H319, and H335 classifications.[2][6]

Section 3: Risk Assessment and Control Hierarchy

A systematic approach to risk management is essential. The following workflow illustrates the decision-making process for safely handling this compound.

Caption: Risk assessment workflow for handling chemical intermediates.

1. Engineering Controls (Primary Barrier): All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood. The rationale is to prevent inhalation of fine dust particles or aerosols, which is the primary route of exposure leading to respiratory irritation.[2] The ventilation system provides a constant flow of air that captures and removes contaminants from the operator's breathing zone.

2. Personal Protective Equipment (PPE) (Secondary Barrier): The selection of PPE is critical and should be based on a thorough risk assessment.

| Protection Type | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[2][6] |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Inspect gloves for integrity before each use. | Provides a chemical barrier against skin contact, which can cause irritation.[2] Use proper removal technique to avoid self-contamination.[2] |

| Body Protection | A buttoned laboratory coat. Consider a chemically resistant apron if handling larger quantities or solutions. | Prevents contamination of personal clothing and protects against minor spills. |

| Respiratory | Generally not required if work is performed within a fume hood. For spill cleanup outside a hood, use a NIOSH-approved respirator with P95 or P100 particulate filters. | A fume hood is the primary control. Respirators are for non-routine or emergency situations where ventilation is inadequate.[2] |

Section 4: Standard Operating Procedures (SOPs)

4.1 Handling and Use Protocol: This protocol is designed as a self-validating system to minimize exposure.

-

Preparation: Before handling, confirm the chemical fume hood is operational. Don all required PPE as specified in Section 3.

-

Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

-

Weighing: To avoid generating dust, do not pour the solid directly from the stock bottle. Instead, use a spatula or scoop to carefully transfer the material to a tared weigh boat.

-

Transfer: Gently add the weighed solid to the reaction vessel. If dissolving, add the solvent to the solid in the vessel to prevent splashing and aerosol generation.

-

Post-Handling: Securely cap the stock container. Clean the spatula and any contaminated surfaces with a damp cloth before removing them from the fume hood.

-

Decontamination: Dispose of the weigh boat, liner, and any contaminated disposables in a designated hazardous waste container.

-

Doffing PPE: Remove gloves using the proper technique and wash hands thoroughly with soap and water.[2]

4.2 Storage Requirements:

-

Conditions: Store in a cool, dry, and well-ventilated area.[4][6]

-

Container: Keep the container tightly closed and clearly labeled.[4][6]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases.[2][4][6] The rationale is that the acidic proton can react exothermically with bases, and the organic structure can be aggressively oxidized.

-

Labeling: Ensure containers are dated upon receipt and upon opening to track the material's history.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical. The following decision tree outlines the logical flow of actions.

Caption: Logical flow for responding to chemical emergencies.

5.1 First-Aid Measures:

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

5.2 Spill Cleanup Protocol (for small, manageable spills):

-

Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure work is done within a fume hood or with appropriate respiratory protection.

-

Absorb: Gently cover the spill with a non-combustible absorbent material like vermiculite or sand. Avoid raising dust.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[4]

-

Decontaminate: Wipe the spill area with a damp cloth.

-

Dispose: Place all cleanup materials (gloves, wipes, absorbent) into the hazardous waste container.

-

Report: Report the incident to the laboratory supervisor or safety officer.

5.3 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[4]

-

Specific Hazards: Thermal decomposition can produce toxic and hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Waste Disposal

All waste containing this compound, whether in solid form or in solution, must be treated as hazardous chemical waste.

-

Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Disposal: Disposal must be conducted through a licensed professional waste disposal service.[2] Do not dispose of down the drain or in general trash. All local, state, and federal regulations for hazardous waste disposal must be strictly followed.

Section 7: Toxicological Information (Inferred)

-

Acute Toxicity: While no specific data exists for the title compound, an analog (4-Nitrophenylacetic acid) has a reported LD50 (intraperitoneal, mouse) of 830 mg/kg, indicating moderate acute toxicity.[7] It may be harmful if swallowed or inhaled.[4][6]

-

Respiratory Sensitization: May cause respiratory irritation.[2]

-

Germ Cell Mutagenicity: An analog, 2-Nitrophenylacetic acid, is suspected of causing genetic defects (Ames test: positive), warranting careful handling to minimize long-term exposure risks.[4]

-

Carcinogenicity: No components of the structural analogs are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[2]

Disclaimer: The chemical, physical, and toxicological properties of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid have not been thoroughly investigated. The information provided in this guide is based on data from structurally similar compounds and should be used as a precautionary framework. A thorough risk assessment should be performed before any handling or use.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid. [Link]

-

PubChem. (n.d.). 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Substance Details: Acetic acid, 2-[(4-chloro-2-nitrophenyl)thio]-. [Link]

-

Lead Sciences. (n.d.). 2-(4-((tert-Butoxycarbonyl)amino)-2-nitrophenyl)acetic acid. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

-

University of Notre Dame Risk Management and Safety. (2013). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

-

PubChem. (n.d.). 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

Journal of Laboratory Chemical Education. (2021). Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration. [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. [Link]

Sources

- 1. 2-(4-((tert-Butoxycarbonyl)amino)-2-nitrophenyl)acetic acid - Lead Sciences [lead-sciences.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. fishersci.com [fishersci.com]

- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

A Senior Application Scientist's Guide to 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid: From Procurement to Application

Abstract

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is a sophisticated, trifunctional chemical building block essential for modern drug discovery and complex organic synthesis. Its unique architecture, featuring a selectively reducible nitro group, a protected amine, and a reactive carboxylic acid, offers a strategic advantage in the construction of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides researchers, chemists, and drug development professionals with an in-depth analysis of this reagent, covering its chemical properties, a comparative landscape of commercial suppliers, critical quality control methodologies, and field-proven experimental protocols for its effective utilization.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of medicinal chemistry, progress is often dictated by the tools available to construct complex molecular architectures. 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid (CAS 512180-63-1) has emerged as a reagent of significant interest due to its pre-configured, multi-functional nature. The molecule incorporates three key functional groups, each with distinct and orthogonal reactivity profiles:

-

Carboxylic Acid: A primary handle for amide bond formation, esterification, or conjugation to biomolecules.

-

Nitro Group: Positioned ortho to the acetic acid side chain, this group is not merely a substituent but a latent amine. Its selective reduction provides a nucleophilic site for further elaboration, a critical step in linker synthesis.[1][2]

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group offers robust protection for the aniline amine, which can be unveiled in a later synthetic step under acidic conditions, enabling sequential functionalization.

This strategic arrangement allows for a controlled, stepwise synthesis, minimizing cross-reactivity and maximizing yield—a cornerstone of efficient drug development. This guide will navigate the essential technical considerations for sourcing and implementing this versatile building block.

Caption: Orthogonal reactivity of the core functional groups.

Chemical Properties and Specifications

A thorough understanding of the reagent's physicochemical properties is paramount for its proper handling, storage, and use in quantitative experiments.

| Property | Value | Source(s) |

| CAS Number | 512180-63-1 | [3] |

| Molecular Formula | C₁₃H₁₆N₂O₆ | [3] |

| Molecular Weight | 296.28 g/mol | [3][4] |

| Appearance | Typically an off-white to yellow or brown solid | Supplier Data |

| Purity | ≥95% (common commercial grade) | [3] |

| Solubility | Soluble in DMSO, DMF, and Methanol. Limited solubility in water. | General Chemical Knowledge |

| Storage Conditions | 2-8°C, sealed in a dry environment, protected from light | [3][5] |

Supplier Landscape Analysis